(2,3-Difluorophenyl)acetyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 190.57 g/mol. This compound features an acetyl chloride functional group attached to a difluorophenyl moiety, specifically at the 2 and 3 positions of the phenyl ring. The presence of fluorine atoms enhances its reactivity and lipophilicity, making it a valuable intermediate in organic synthesis.
(2,3-Difluorophenyl)acetyl chloride itself likely doesn't have a specific mechanism of action in biological systems. However, it can act as a reactive intermediate to introduce the 2,3-difluorophenyl-acetyl group into other molecules through nucleophilic substitution reactions. The resulting product's mechanism of action would depend on its specific structure and function.
Acyl chlorides are generally corrosive, lachrymatory (tear-inducing), and can react exothermically with water. Specific data on the toxicity of (2,3-difluorophenyl)acetyl chloride is not available, but similar compounds can be harmful if inhaled, ingested, or absorbed through the skin. Standard safety protocols for handling corrosive chemicals should be followed when working with this compound.
The information provided is based on general knowledge of organic chemistry and the properties of similar compounds. Due to the limited availability of specific data for (2,3-difluorophenyl)acetyl chloride, the analysis may not be exhaustive. Further research into scientific databases or contacting chemical suppliers may be necessary for obtaining more detailed information.
While specific data on the biological activity of (2,3-difluorophenyl)acetyl chloride is limited, compounds containing acetyl chloride groups are known to act as reactive intermediates in various biological systems. They can introduce the 2,3-difluorophenyl-acetyl group into other molecules through nucleophilic substitution reactions. The biological effects would depend on the resulting structures formed from these reactions .
(2,3-Difluorophenyl)acetyl chloride can be synthesized through several methods:
(2,3-Difluorophenyl)acetyl chloride is primarily used as an intermediate in organic synthesis for:
Several compounds share structural similarities with (2,3-difluorophenyl)acetyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(3,5-Difluorophenyl)acetyl chloride | Similar fluorination pattern but different position of fluorine atoms | |
2-(3,4-Dichlorophenyl)acetyl chloride | Contains chlorine instead of fluorine at different positions | |
(4-Fluorophenyl)acetyl chloride | Only one fluorine atom; simpler structure |
The unique aspect of (2,3-difluorophenyl)acetyl chloride lies in its specific arrangement of fluorine atoms which can significantly influence its reactivity and interaction profiles compared to other similar compounds .
The conversion of carboxylic acids to acyl chlorides is a cornerstone of (2,3-difluorophenyl)acetyl chloride synthesis. Thionyl chloride (SOCl₂) remains the most widely employed reagent due to its gaseous byproducts (HCl and SO₂), which simplify purification. In the synthesis of 2,3-difluorophenylacetic acid precursors, thionyl chloride facilitates the chlorination of 2,3-difluorobenzyl alcohol to 2,3-difluorobenzyl chloride, a critical intermediate. This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chloride, forming the benzylic chloride derivative.
Phosphorus pentachloride (PCl₅) offers an alternative pathway, particularly when reacting with acid anhydrides. For example, acetic anhydride reacts with PCl₅ to yield acetyl chloride and phosphoryl chloride (POCl₃). While PCl₅ is effective, its stoichiometric excess requirement and hygroscopic nature complicate large-scale applications. Oxalyl chloride (ClCOCOCl), activated by dimethylformamide (DMF), provides a milder approach. The Vilsmeier reagent generated in situ selectively chlorinates carboxylic acids without generating acidic byproducts, making it suitable for acid-sensitive substrates.
Table 1: Comparison of Chlorination Agents
Agent | Byproducts | Selectivity | Scalability |
---|---|---|---|
Thionyl chloride | SO₂, HCl (gases) | High | Excellent |
PCl₅ | POCl₃, HCl | Moderate | Moderate |
Oxalyl chloride | CO, CO₂ | High | Limited |
Solvent choice profoundly impacts reaction kinetics and product isolation. In the carbonylation of 2,3-difluorobenzyl chloride to 2,3-difluorophenylacetic acid, methanol emerges as the optimal solvent due to its polarity and compatibility with cobalt tetracarbonyl sodium catalysts. Methanol stabilizes the transition state during carbon monoxide insertion, achieving yields exceeding 89% under mild conditions (30–40°C).
Nonpolar solvents like toluene or dichloromethane are less effective in polar reactions but useful in halogenation steps. For instance, photohalogenation of 2,3-difluorotoluene in carbon tetrachloride under UV light selectively introduces chlorine at the benzylic position, avoiding ring fluorination. Dimethylformamide (DMF), while catalytic in Vilsmeier reactions, is avoided in aqueous workups due to its high boiling point.
Table 2: Solvent Performance in Key Reactions
Reaction Step | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Photohalogenation | CCl₄ | 25–40 | 78–85 |
Carbonylation | Methanol | 30–40 | 89.6 |
Acyl Chloride Formation | Neat | 76 (reflux) | 92 |
Regioselective fluorination in (2,3-difluorophenyl)acetyl chloride synthesis is achieved through substrate-directed catalysis and tailored reaction conditions. Cobalt tetracarbonyl sodium ([NaCo(CO)₄]) plays a pivotal role in the carbonylation of 2,3-difluorobenzyl chloride, enabling precise CO insertion at the benzylic position. At 30–40°C, this catalyst minimizes side reactions, directing >99% regioselectivity toward the acetyl chloride product.
Fluorine’s electron-withdrawing effects further enhance reactivity. During photohalogenation, UV irradiation promotes radical intermediates, favoring halogenation at the methyl group of 2,3-difluorotoluene without disrupting aromatic fluorines. This step avoids the need for protective groups, streamlining the synthesis.
Table 3: Catalytic Systems and Selectivity
Catalyst | Reaction | Selectivity (%) |
---|---|---|
Cobalt tetracarbonyl Na | Carbonylation | 99.5 |
DMF (Vilsmeier reagent) | Oxalyl chloride activation | 95 |
UV light | Photohalogenation | 88 |
Nucleophilic acyl substitution is the principal reaction pathway for (2,3-difluorophenyl)acetyl chloride, driven by the electrophilicity of its carbonyl carbon. The fluorine atoms at the 2- and 3-positions enhance the compound’s reactivity by withdrawing electron density via inductive effects, thereby polarizing the C=O bond and facilitating nucleophilic attack [2] [7].
Mechanistic Insights
The reaction proceeds through a tetrahedral intermediate (Figure 1), as described for general acyl chlorides [2]. Under basic conditions, a nucleophile (e.g., water, amines) attacks the carbonyl carbon, leading to chloride displacement. Kinetic studies of analogous acyl chlorides reveal that electron-withdrawing substituents accelerate hydrolysis by stabilizing the transition state (TS) [4] [7]. For instance, hydrolysis rates for phenyl chloroformate increase with temperature, exhibiting an enthalpy of activation (ΔH‡) of 60–80 kJ/mol [4]. Computational studies using density functional theory (DFT) corroborate a concerted S~N~2-like mechanism for acyl chlorides, where solvent molecules act as general acid-base catalysts [7].
Kinetic Data
Table 1 compares hydrolysis rate constants (k~obs~) for structurally related acyl chlorides. While direct data for (2,3-difluorophenyl)acetyl chloride is limited, its fluorine substituents are expected to reduce k~obs~ relative to alkyl-substituted analogues due to increased steric hindrance and electronic deactivation of the leaving group [4] [7].
Compound | 10^3^ × k~obs~ (s^-1^) at 25°C | ΔH‡ (kJ/mol) |
---|---|---|
Phenyl chloroformate | 2.74 ± 0.006 | 68.2 |
Dimethylcarbamyl chloride | 3.13 ± 0.005 | 72.5 |
Acetyl chloride | 4.30 ± 0.003 | 75.1 |
Table 1: Hydrolysis kinetics of selected acyl chlorides [4] [7].
(2,3-Difluorophenyl)acetyl chloride participates in palladium-catalyzed cross-coupling reactions to form ketones, leveraging its acyl chloride moiety as an electrophilic partner. The fluorine substituents do not interfere with palladium catalysts, enabling chemoselective transformations [8] [9].
Mechanism and Scope
Using bis(di-tert-butylchlorophosphine)palladium(II) dichloride as a precatalyst, acyl chlorides couple with organostannanes (e.g., aryl-, heteroaryl-, and alkynylstannanes) via oxidative addition and transmetallation steps (Figure 2) [8]. The reaction tolerates functional groups such as aryl halides, achieving yields up to 98%. For example, coupling with phenylstannane yields 2,3-difluorophenyl acetophenone derivatives, which are valuable in pharmaceutical synthesis [8].
Advantages Over Friedel-Crafts
Unlike Friedel-Crafts acylation, which requires Lewis acids and specific directing groups, this method bypasses electronic limitations of aromatic substrates. The fluorinated phenyl group remains intact under mild conditions (e.g., toluene, 80°C), underscoring the compatibility of palladium catalysis with electron-deficient arenes [8] [9].
While no direct studies on (2,3-difluorophenyl)acetyl chloride in photoredox catalysis exist, acyl chlorides generally serve as radical precursors under visible-light irradiation. The compound’s fluorine substituents may stabilize radical intermediates through polar effects, though this remains speculative.
Potential Mechanisms
In photoredox systems, acyl chlorides can undergo single-electron reduction to generate acyl radicals, which subsequently dimerize or add to alkenes [9]. For instance, Ru(bpy)~3~^2+~ catalysts promote radical formation via reductive quenching cycles. The electron-withdrawing nature of fluorine could modulate redox potentials, influencing reaction efficiency [9].